REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[C:6]([NH:16][C@H:17]([CH:25]=O)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7].[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:9]([O:8][C:6]([NH:16][CH:17]([CH:25]=[CH2:1])[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:7])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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17.5 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
5.67 g
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Type
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reactant
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Smiles
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C(=O)(OCC1=CC=CC=C1)N[C@@H](CC1=CC=CC=C1)C=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Name
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|
Quantity
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10.72 g
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Type
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catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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the mixture was stirred for 0.5 hrs at −78˜−20° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 16 hrs at room temperature
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Duration
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16 h
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Type
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EXTRACTION
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Details
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was extracted with EtOAc
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Type
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WASH
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Details
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the extract was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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It was dried over Na2SO4
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
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to give an oily residue
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Type
|
CUSTOM
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Details
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The crude product was purified by column chromatograpy on silica gel with elution by 5:95 EtOAc-hexane
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Reaction Time |
0.5 h |
Name
|
|
Type
|
product
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Smiles
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C(C1=CC=CC=C1)OC(=O)NC(CC1=CC=CC=C1)C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |